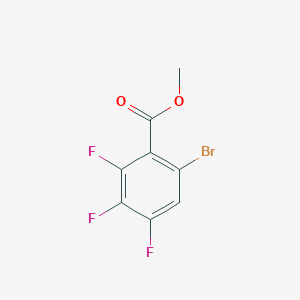

Methyl 6-bromo-2,3,4-trifluorobenzoate

Description

Significance of Halogenated Benzoates in Organic Synthesis and Advanced Materials

Halogenated benzoates, a class of compounds to which Methyl 6-bromo-2,3,4-trifluorobenzoate belongs, are pivotal in the fields of organic synthesis and materials science. The presence of halogen atoms on the benzene (B151609) ring dramatically influences the molecule's electronic properties and reactivity. This makes them ideal starting materials or intermediates for creating a wide array of functional molecules.

In medicinal chemistry, for instance, the incorporation of halogens can enhance the metabolic stability and binding affinity of drug candidates. bohrium.com Halogenated benzoate (B1203000) derivatives have been shown to possess improved anti-fungal activities, indicating their potential in the development of new therapeutic agents. nih.gov The specific type and position of the halogen atom can be fine-tuned to modulate the biological activity of a molecule.

Beyond pharmaceuticals, these compounds are integral to the agrochemical industry for creating effective pesticides. researchgate.net In materials science, the unique properties imparted by halogens are exploited to design advanced materials. Halogen bonding, a specific type of non-covalent interaction, is increasingly used in the design of functional materials such as liquid crystals, gels, and organic light-emitting crystals. nih.govacs.org The hydrophobicity and tunable strength of these bonds offer advantages in creating structured molecular assemblies. nih.gov

Overview of Polyhalogenated Aromatic Compounds as Versatile Synthetic Intermediates

Polyhalogenated aromatic compounds (PHAs) are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. Their versatility as synthetic intermediates stems from the distinct reactivity of different halogen atoms, which allows for selective, stepwise chemical transformations. This controlled reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures.

This differential reactivity provides chemists with a powerful toolkit for molecular design. The ability to functionalize a single aromatic core at multiple, specific positions is crucial for synthesizing everything from advanced polymers to precisely structured pharmaceutical ingredients. nih.govnih.gov The persistent nature of some of these compounds has also led to extensive study of their environmental presence and trends. researchgate.netnih.govresearchgate.netifremer.fr

Research Trajectory of Brominated and Fluorinated Benzoate Derivatives

The research trajectory for compounds containing both bromine and fluorine has evolved significantly over the past few decades. Initially, much of the focus on halogenated aromatics was on simpler chlorinated and brominated compounds, often in the context of industrial chemicals like flame retardants or PCBs. researchgate.netnih.gov

However, with the rise of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, the focus has shifted towards more complex, multi-functionalized building blocks. The synergistic effects of having both bromine and fluorine on the same aromatic ring have become particularly prized. Fluorine atoms are known to modulate properties like lipophilicity and metabolic stability in drug molecules, making fluorinated aromatics highly sought after in pharmaceutical research. nih.gov

The development of synthetic methods to selectively introduce and manipulate these halogens has been a major area of research. This has allowed for the creation of a diverse library of brominated and fluorinated benzoate derivatives, enabling chemists to explore new chemical space and design molecules with highly specific properties. The demand for these specialized intermediates continues to drive innovation in synthetic organic chemistry.

Below are the key properties of the subject compound, this compound.

| Property | Value |

| CAS Number | 1525649-77-7 |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 285.02 g/mol |

| Common Uses | Intermediate in pharmaceutical and agrochemical synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3,4-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSGBYHEYYSGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 6 Bromo 2,3,4 Trifluorobenzoate and Analogs

Precursor Synthesis and Halogenation Strategies

The selective introduction of a bromine atom at a specific position on a trifluorobenzene ring is a significant chemical challenge due to the multiple possible substitution sites. The outcome of the electrophilic aromatic bromination is heavily influenced by the directing effects of the substituents already present on the ring and the reaction conditions employed. mdpi.comnih.gov

For the synthesis of 6-bromo-2,3,4-trifluorobenzoic acid, the precursor to the target methyl ester, a common strategy involves the direct bromination of 2,3,4-trifluorobenzoic acid. In this case, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. However, the fluorine atoms are also deactivating but act as ortho, para-directors. The interplay of these electronic effects directs the incoming electrophile. A patented process describes that the direct iodination or bromination of 2,3,4-trifluorobenzoic acid can achieve remarkably high regioselectivity for substitution at the 5-position, which is para to one fluorine and ortho to another, while being meta to the carboxyl group. google.com This process can yield the desired 5-bromo-2,3,4-trifluorobenzoic acid, which after re-numbering based on IUPAC nomenclature for the final ester, corresponds to the required 6-bromo substitution pattern relative to the ester group.

An alternative approach starts with a more strongly directing precursor, such as 2,3,4-trifluoroaniline. google.com The powerful ortho, para-directing amino group (-NH₂) guides the bromination to the position para to it, yielding 2,3,4-trifluoro-6-bromoaniline with high regioselectivity. google.com Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction or other deamination methods can then be used to introduce the carboxylic acid functionality, which is later esterified.

The choice of brominating agent and reaction conditions is crucial for maximizing yield and selectivity. Various reagents have been developed for regioselective halogenations, including N-halosuccinimides in fluorinated alcohols, which can provide good yields and high regioselectivity under mild conditions. nih.gov

Table 1: Comparison of Regioselective Bromination Strategies

| Starting Material | Directing Group | Brominating Agent | Key Advantage | Reference |

|---|---|---|---|---|

| 2,3,4-Trifluorobenzoic Acid | -COOH (meta), -F (ortho, para) | Br₂ / I₂ | Direct route, high regioselectivity at C5 | google.com |

| 2,3,4-Trifluoroaniline | -NH₂ (ortho, para) | Br₂ | Strong directing effect ensures high regioselectivity | google.com |

Once the precursor, 6-bromo-2,3,4-trifluorobenzoic acid, is obtained, the methyl ester functionality is introduced via esterification. Several standard and effective methods are available for this transformation.

One of the most common methods is Fischer esterification, where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method requires equilibrium-driving conditions.

A more direct and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to form the methyl ester. A procedure for a similar compound, methyl 4-bromo-2-fluorobenzoate, involves reacting the corresponding carboxylic acid with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature, achieving a 93% yield. chemicalbook.com

For sensitive substrates, milder reagents can be employed. (Trimethylsilyl)diazomethane offers a rapid and clean method for esterification at low temperatures. In a documented synthesis of methyl 4-bromo-2-fluorobenzoate, the carboxylic acid was treated with (trimethylsilyl)diazomethane in a mixture of THF and methanol, yielding the product quantitatively. chemicalbook.com

Table 2: Selected Esterification Methods for Halogenated Benzoic Acids

| Reagent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux | Inexpensive reagents | Reversible reaction, may require water removal | N/A |

| Thionyl Chloride, then Methanol | 0 °C to Room Temp | High yield, irreversible | Generates HCl and SO₂ byproducts | chemicalbook.com |

Advanced Synthetic Approaches to Polyhalogenated Benzoates

Modern synthetic chemistry seeks not only to construct target molecules but also to provide flexible pathways to a variety of analogs. Advanced techniques like photocatalysis and continuous-flow processing offer innovative solutions for synthesizing and modifying polyhalogenated benzoates.

Photocatalytic hydrodefluorination (HDF) has emerged as a powerful tool for the selective cleavage of strong C-F bonds under mild conditions. nih.gov This "molecular sculpting" approach allows for the synthesis of a wide array of partially fluorinated aromatics from readily available, highly fluorinated starting materials. nih.govacs.org

Research has demonstrated that by starting with highly fluorinated benzoates, a directed photocatalytic HDF can be used to access various benzoate (B1203000) derivatives with different fluorination patterns. nih.gov The reaction typically employs a photocatalyst that, upon excitation with visible light, can facilitate an electron transfer to the fluorinated arene, leading to the cleavage of a C-F bond. nih.govnih.gov The resulting aryl radical is then quenched by a hydrogen atom source. The regioselectivity of the defluorination can be controlled, providing access to isomers that are difficult to synthesize through traditional methods. This strategy allows chemists to rapidly generate a library of analogs from a single precursor, which is invaluable in medicinal chemistry and materials science. nih.gov

The bromination of aromatic compounds, especially when using molecular bromine, presents significant safety hazards due to the toxicity and high reactivity of Br₂. mdpi.com Continuous-flow microreactor technology offers a safer and more efficient alternative to traditional batch processing. researchgate.net

In a continuous-flow system, small volumes of reagents are continuously mixed and reacted in a microreactor. This provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio allows for rapid heat dissipation, minimizing the risk of thermal runaways. mdpi.com For aromatic brominations, a key advantage is the ability to generate the hazardous brominating agent in situ. For instance, bromine can be generated by reacting an oxidant like NaOCl with HBr and immediately consumed in the subsequent reaction stream, avoiding the storage and handling of bulk bromine. mdpi.com This methodology has been successfully applied to the synthesis of compounds like 1-bromo-2,4,5-trifluorobenzene, demonstrating high yields and efficiency in a matter of minutes. researchgate.net

Chemo- and Regioselective Functionalization of Halogenated Arenes

Polyhalogenated arenes, such as Methyl 6-bromo-2,3,4-trifluorobenzoate, are valuable intermediates because the different halogen atoms can be functionalized selectively. The ability to distinguish between C-Br and C-F bonds in subsequent reactions is a cornerstone of their utility. acs.org

The C-Br bond is significantly more reactive than the C-F bond in many common transformations, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This difference in reactivity allows for the selective functionalization at the bromine-bearing position while leaving the fluorine atoms intact. For example, the bromine atom can be selectively replaced with aryl, alkyl, or alkyne groups, providing a route to more complex molecular architectures.

Furthermore, metal-halogen exchange reactions offer another pathway for selective functionalization. Reagents like Grignard reagents or organolithium compounds can selectively react with the C-Br bond to form an organometallic intermediate. uni-muenchen.de This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Recent studies have shown that mixed-metal reagents, such as sBu₂Mg·2LiOR, can enable efficient and regioselective Br/Mg exchanges on polyhalogenated arenes under mild conditions, further expanding the synthetic toolkit. uni-muenchen.de These chemo- and regioselective methods are crucial for leveraging the full potential of polyhalogenated building blocks in the construction of value-added molecules. acs.orgresearchgate.net

Iii. Mechanistic Investigations of Reactivity Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orglibretexts.org

In polyhalogenated systems like methyl 6-bromo-2,3,4-trifluorobenzoate, the regioselectivity of SNAr reactions is a critical consideration. The positions ortho and para to the strongly electron-withdrawing methyl ester group are significantly activated towards nucleophilic attack. libretexts.orgbyjus.com This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the carbonyl oxygen of the ester group through resonance, thus stabilizing the intermediate. youtube.com

The nature of the halogen atom also plays a crucial role. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comyoutube.com Consequently, more electronegative halogens, which create a more electrophilic carbon center, facilitate a faster reaction. The generally accepted order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. For this compound, this suggests that the fluorine atoms are more likely to be displaced than the bromine atom in a typical SNAr reaction, assuming steric factors are comparable.

Table 1: General Reactivity Trends in SNAr Reactions

| Factor | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Leaving Group | F > Cl ≈ Br > I | The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com |

| Position of Electron-Withdrawing Group (EWG) | Ortho/Para > Meta | EWGs at ortho and para positions can stabilize the negatively charged Meisenheimer intermediate through resonance. libretexts.orgbyjus.com |

While the inherent electronic properties of the substrate often dictate the regioselectivity, directed SNAr (dSNAr) strategies can offer alternative control. These methods typically involve the use of a directing group that positions the incoming nucleophile at a specific site, sometimes overriding the innate electronic preferences of the haloarene. While specific dSNAr strategies for this compound are not extensively detailed in the provided context, the principles of ortho-lithiation followed by substitution represent a common approach for achieving site-selectivity in related polyhalogenated systems.

Computational chemistry provides valuable insights into the mechanisms of SNAr reactions. researchgate.net Theoretical studies on related polyhalogenated and nitro-substituted aromatic compounds have helped to elucidate the potential energy profiles of these reactions. researchgate.net The reaction typically proceeds through a two-step mechanism involving a distinct Meisenheimer intermediate, which resides in a potential energy well between two transition states. masterorganicchemistry.com

The first transition state, corresponding to the nucleophilic addition, is generally the higher energy barrier and thus represents the rate-determining step. masterorganicchemistry.com The stability of this transition state, and the subsequent intermediate, is heavily influenced by the ability of the electron-withdrawing groups to delocalize the developing negative charge. colby.edu For this compound, computational models would likely show significant stabilization of the negative charge by the ortho and para fluorine atoms and the para methyl ester group. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, bypassing a stable intermediate. researchgate.net

The presence of multiple electron-withdrawing groups (EWGs) is a prerequisite for facile SNAr reactions. doubtnut.comwikipedia.orgcsbsju.edu In this compound, the three fluorine atoms and the methyl ester group work in concert to reduce the electron density of the aromatic ring, thereby activating it for nucleophilic attack. youtube.com The cumulative inductive and resonance effects of these groups are essential for stabilizing the anionic Meisenheimer intermediate. colby.edu

Solvent polarity also exerts a significant influence on the rate and mechanism of SNAr reactions. researchgate.netresearchgate.net Polar aprotic solvents, such as DMSO, DMF, and acetone, are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity. quora.com Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, which can stabilize it and potentially decrease its reactivity. quora.comlibretexts.org However, polar protic solvents can also stabilize the charged transition state and Meisenheimer complex, which can accelerate the reaction in some cases. libretexts.org The choice of solvent can therefore be critical in optimizing the outcome of an SNAr reaction. uchile.cl

Table 2: Effect of Solvent Type on SNAr Reactions

| Solvent Type | General Effect on SNAr Rate | Examples |

|---|---|---|

| Polar Aprotic | Generally increases rate | DMSO, DMF, Acetone quora.com |

| Polar Protic | Variable; can decrease rate by solvating the nucleophile or increase rate by stabilizing the transition state | Water, Ethanol, Methanol (B129727) libretexts.org |

| Non-polar | Generally decreases rate | Hexane, Toluene |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, these reactions offer a complementary approach to SNAr for molecular diversification.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. youtube.comyoutube.comnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. organic-chemistry.orgnih.gov

For a substrate like this compound, selective coupling at the C-Br bond over the C-F bonds is generally expected. This selectivity arises from the difference in bond energies (C-Br is weaker than C-F) and the relative rates of oxidative addition to the palladium(0) catalyst. The oxidative addition step, which is often rate-determining, is typically faster for heavier halogens (I > Br > Cl >> F). nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide to form a palladium(II) species. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligand, base, and solvent are all crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings of polyhalogenated substrates. nih.govacs.orgnih.govrsc.orgresearchgate.net Sterically hindered phosphine (B1218219) ligands are often employed to promote the desired reactivity. nih.gov

Table 3: General Reactivity of Halides in Suzuki-Miyaura Coupling

| Halogen | Relative Rate of Oxidative Addition | Typical Application |

|---|---|---|

| Iodine (I) | Fastest | Highly reactive substrates |

| Bromine (Br) | Intermediate | Commonly used for selective couplings nih.gov |

| Chlorine (Cl) | Slow | Requires more active catalysts/harsher conditions nih.gov |

| Fluorine (F) | Slowest/Inert | Generally not reactive under standard conditions |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation with Aryl Bromides

The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals and advanced materials. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile method for synthesizing aryl amines from aryl halides, such as this compound, and a primary or secondary amine. The reaction has largely superseded harsher, traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through four key steps:

Oxidative Addition : The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step of the reaction. nih.gov The Pd(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate. libretexts.org

Ligand Exchange/Amine Coordination : The amine reactant coordinates to the arylpalladium(II) complex. A base is crucial at this stage to facilitate the subsequent step.

Deprotonation : The coordinated amine is deprotonated by the base, forming a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

An unproductive side reaction that can occur is β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligands coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems, each expanding the reaction's scope and improving efficiency. Early systems often struggled with less reactive aryl chlorides or sterically hindered amines. The development of sterically hindered phosphine ligands and bidentate phosphine ligands, such as BINAP (diphenylphosphinobinapthyl) and DPPF (diphenylphosphinoferrocene), was a significant breakthrough. wikipedia.org These advanced ligands promote higher reaction rates and yields, prevent the formation of inactive palladium dimers, and extend the reaction's utility to a wider range of substrates, including primary amines. wikipedia.orglibretexts.org

| Component | Role in Catalytic Cycle | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the Pd center, influences reactivity and scope. | P(t-Bu)3, BINAP, DPPF, Josiphos |

| Base | Activates the amine by deprotonation. | NaOt-Bu, K2CO3, LiHMDS |

| Aryl Halide | The electrophilic coupling partner (e.g., Aryl Bromide). | This compound |

| Amine | The nucleophilic coupling partner. | Primary amines (R-NH2), Secondary amines (R2-NH) |

Exploration of Other Cross-Coupling Methodologies for Aryl Functionalization

While the Buchwald-Hartwig amination is pivotal for C-N bond formation, a diverse array of other cross-coupling reactions enables the functionalization of aryl bromides like this compound by forming carbon-carbon (C-C) and carbon-heteroatom bonds. These methodologies often employ palladium catalysts but can also utilize other transition metals like nickel or copper. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Its popularity stems from the commercial availability, stability, and low toxicity of the boron reagents, as well as its tolerance for a wide variety of functional groups. nih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are among the more reactive organometallic nucleophiles, often allowing for milder reaction conditions. nih.gov

Hiyama Coupling: This methodology utilizes organosilicon compounds as the nucleophilic partner, activated by a fluoride (B91410) source (e.g., TBAF). It offers a non-toxic alternative to other organometallic reagents. A nickel-catalyzed variant allows for the coupling of aryl halides with vinyltrimethoxysilane (B1682223) under ligand-free conditions. organic-chemistry.org

Sonogashira Coupling: For the synthesis of aryl alkynes, the Sonogashira coupling is the premier method. It typically involves the reaction of a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium, particularly for coupling less reactive electrophiles. acs.orgnih.gov For instance, Ni(COD)₂/PCy₃ systems can effectively couple aryl mesylates and sulfamates, which are often challenging substrates for palladium. acs.org

| Reaction Name | Nucleophile | Typical Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Palladium | C-C | Stable reagents, functional group tolerance. nih.gov |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | C-C | High reactivity, mild conditions. nih.gov |

| Hiyama | Organosilicon (R-SiR'3) | Palladium or Nickel | C-C | Low toxicity, requires fluoride activation. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (sp) | Forms aryl alkynes. |

| Buchwald-Hartwig | Amine (R2NH) | Palladium | C-N | Primary method for aryl amine synthesis. wikipedia.org |

Other Selective Transformations of the Brominated Trifluorobenzoate Core

Electrophilic Aromatic Substitutions and their Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com However, the reactivity and regioselectivity on a highly substituted core like this compound are complex. The benzene (B151609) ring in this molecule is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing inductive effects of the three fluorine atoms, the bromine atom, and the methyl ester group.

The mechanism of EAS involves the attack of the aromatic pi-system on a strong electrophile (E+) to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically rate-determining. A subsequent rapid deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

For polyfluorinated aromatic compounds, the position of electrophilic attack is governed by the interplay of these deactivating effects. Fluorine, despite being an ortho-, para-director due to resonance, is strongly deactivating inductively. The methyl ester and bromo groups are deactivating meta-directors. In the case of this compound, the only available position for substitution is C5. The cumulative deactivating effect of the surrounding substituents makes substitution at this position extremely challenging under standard EAS conditions (e.g., nitration with HNO₃/H₂SO₄). masterorganicchemistry.comosti.gov

Research on polyfluoroarenes has shown that forcing conditions are often necessary, and reactions can sometimes proceed through alternative pathways, such as ipso-addition, where the electrophile adds to a carbon atom already bearing a substituent. osti.gov The regioselectivity in such systems is dictated by the ability of the substituents to stabilize the intermediate carbocation. Given the electronic properties of the brominated trifluorobenzoate core, any potential EAS reaction would be expected to proceed slowly and require harsh conditions, with the electrophile adding exclusively to the C5 position, the only one bearing a hydrogen atom.

Halogen-Metal Exchange Reactions and their Divergence from Coupling Reactions

Halogen-metal exchange is a powerful transformation that converts an organic halide into a highly reactive organometallic species. wikipedia.org This reaction is fundamentally different from transition-metal-catalyzed coupling reactions. Instead of a catalytic cycle, it is a stoichiometric process that generates a new organometallic reagent, which can then be trapped with an electrophile. wikipedia.orgnih.gov

For an aryl bromide like this compound, the reaction with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures leads to the exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu

The rate of exchange follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org The reaction is kinetically controlled and often very fast, even at temperatures as low as -100 °C, which helps to prevent side reactions with other functional groups in the molecule, such as the ester. tcnj.edu

The key divergence from coupling reactions lies in the fate of the resulting aryllithium intermediate. In a coupling reaction, a transient organometallic species is generated in situ and immediately consumed within a catalytic cycle. In contrast, the aryllithium species formed via halogen-metal exchange is a distinct, isolable (at low temperature) intermediate. nih.gov It is a potent nucleophile and a strong base. Its utility comes from its subsequent reaction with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides), allowing for the introduction of diverse functional groups at the position of the original halogen. This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides a strategic alternative to direct cross-coupling for the functionalization of aryl halides. ias.ac.in

Iv. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 6-bromo-2,3,4-trifluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature two primary signals: one for the methyl ester protons (-OCH₃) and one for the single aromatic proton (Ar-H). The methyl group protons would appear as a singlet, typically in the 3.8-4.0 ppm range. The aromatic proton, being adjacent to a fluorine atom and other substituents, would exhibit a complex multiplet pattern due to spin-spin coupling with the neighboring fluorine atoms (²JH-F, ³JH-F, etc.). Its chemical shift would be significantly downfield, likely above 7.0 ppm, influenced by the electron-withdrawing effects of the halogens and the ester group.

¹³C NMR: The ¹³C NMR spectrum would account for all eight carbon atoms in the molecule. The spectrum would show a signal for the methyl carbon (-OCH₃) around 50-60 ppm and a signal for the carbonyl carbon (C=O) in the 160-170 ppm range. The six aromatic carbons would appear in the 100-160 ppm region. Each of these aromatic signals would be split into complex multiplets due to one-bond and multi-bond couplings with the fluorine atoms (¹JC-F, ²JC-F, ³JC-F). The carbon atom directly bonded to bromine would also be identifiable.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring. Three distinct signals would be expected for the three non-equivalent fluorine atoms at positions C-2, C-3, and C-4. Each signal would appear as a complex multiplet (likely a doublet of doublets or more complex pattern) due to coupling between the adjacent fluorine atoms (³JF-F) and across the ring.

The integration of signals in ¹H NMR and the absence of impurity signals across all three types of spectra are used to assess the purity of the compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~3.9 | Singlet (s) | -OCH₃ |

| >7.0 | Multiplet (m) | Ar-H | |

| ¹³C | ~53 | Quartet (q, due to ³JC-F) | -OCH₃ |

| 100-160 | Multiplets (m) | 6 x Ar-C | |

| ~165 | Multiplet (m) | C=O | |

| ¹⁹F | Varies | Multiplet (m) | F at C-2 |

| Varies | Multiplet (m) | F at C-3 | |

| Varies | Multiplet (m) | F at C-4 |

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

For a molecule like this compound, which lacks stereocenters, stereochemical analysis is not applicable. However, advanced NMR techniques are vital for confirming the regiochemistry—the specific placement of substituents on the aromatic ring.

2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would not be particularly informative for this molecule due to the presence of only a single, isolated aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the aromatic proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bond.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments could show spatial proximity between the methyl protons and the fluorine atom at the C-2 position, further confirming the regiochemical arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

For this compound (C₈H₄BrF₃O₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement. The most prominent feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃) to form the [M-31]⁺ ion.

Loss of the entire methoxycarbonyl group (•COOCH₃) to form the [M-59]⁺ ion.

Loss of a bromine atom (•Br) to form the [M-79/81]⁺ ion.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value | Description |

| Molecular Formula | C₈H₄BrF₃O₂ | - |

| Molecular Weight | ~289.01 g/mol | Based on most common isotopes |

| [M]⁺ (m/z) | ~287.93 | Corresponding to ⁷⁹Br isotope |

| [M+2]⁺ (m/z) | ~289.93 | Corresponding to ⁸¹Br isotope |

| [M-OCH₃]⁺ (m/z) | ~256.92 / 258.92 | Loss of methoxy group |

| [M-COOCH₃]⁺ (m/z) | ~228.91 / 230.91 | Loss of methyl ester group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2960 | C-H Stretch | Methyl (-CH₃) |

| 1720-1740 | C=O Stretch | Ester Carbonyl |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Ester C-O |

| 1000-1400 | C-F Stretch | Aryl-Fluorine |

| 550-750 | C-Br Stretch | Aryl-Bromine |

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. The presence of strong bands in the 1000-1400 cm⁻¹ region would be indicative of the C-F bonds, and a band in the lower frequency region would confirm the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region (200-400 nm) corresponding to π → π* transitions of the benzene (B151609) ring. The exact position of the maximum absorbance (λmax) would be influenced by the substituents. The ester group and halogen atoms would act as auxochromes, potentially causing a bathochromic (red) shift compared to unsubstituted benzene. A detailed study would be required to determine specific photophysical properties such as molar absorptivity and fluorescence quantum yield, for which data is not currently available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the planarity of the aromatic ring. It would also reveal how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as halogen bonding or π-stacking. To date, no crystal structure for this specific compound appears to have been published in crystallographic databases.

V. Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. This quantum mechanical modeling method is used to scrutinize the electron density to determine the energy and properties of a system. For halogenated benzoates, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are instrumental in predicting optimized molecular geometries, vibrational frequencies, and other electronic parameters. researchgate.net

In a computational study of a closely related compound, methyl 4-bromo-2-fluorobenzoate, DFT was employed to determine its stabilized geometrical structure. researchgate.net Such calculations provide precise bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional conformation. These structural parameters are crucial for understanding its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. irjweb.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This makes the molecule more polarizable and prone to engage in chemical reactions. For instance, in the analysis of methyl 4-bromo-2-fluorobenzoate, the HOMO-LUMO orbitals and the corresponding bandgap energy were calculated to assess its reactivity. researchgate.net A large energy gap would imply high stability and lower reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule also provides insights into the regions that are most likely to be involved in electron donation and acceptance, respectively.

Table 1: Frontier Molecular Orbital (FMO) Data for Methyl 4-bromo-2-fluorobenzoate (Analogue)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: Specific energy values for the HOMO, LUMO, and the energy gap for Methyl 6-bromo-2,3,4-trifluorobenzoate are not available in the provided search results. The table structure is based on typical data presented in computational studies of similar molecules. |

Reaction Energy Profile and Transition State Analysis of Mechanistic Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the reaction energy profile. This involves calculating the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

By identifying the structure and energy of transition states, chemists can gain a deeper understanding of the mechanistic pathways of reactions involving "this compound." For example, in cycloaddition reactions, DFT computations can be used to model the approach of the reactants, the formation of the transition state, and the final product, providing insights into the reaction's feasibility and stereoselectivity. researchgate.net This type of analysis is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the electron-rich and electron-poor regions of a molecule. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green denotes regions of neutral potential.

For "this compound," an MEP map would reveal the likely sites for chemical reactions. The electron-withdrawing fluorine and bromine atoms, along with the oxygen atoms of the ester group, would create distinct regions of positive and negative potential across the aromatic ring and the substituent. This information is crucial for predicting how the molecule will interact with other reagents and for understanding its biological activity. researchgate.net In the study of methyl 4-bromo-2-fluorobenzoate, MEP analysis was used to investigate the biologically active sites. researchgate.net

Solvent Effects and Implicit Solvation Models in Computational Studies

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these solvent effects through either explicit or implicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the influence of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.net

These models can be used to study how the properties and reactivity of "this compound" change in different solvent environments. For example, the stability of different conformers, the energies of frontier orbitals, and the reaction energy profiles can all be influenced by the polarity of the solvent. researchgate.netresearchgate.net Understanding these effects is essential for translating theoretical predictions into practical synthetic chemistry.

Quantum Mechanical (QM) Insights into Regioselectivity and Reaction Pathways

Quantum mechanical calculations provide profound insights into the regioselectivity of chemical reactions, explaining why a reaction occurs at one particular site over another. For "this compound," the presence of multiple, distinct substituents on the benzene (B151609) ring makes regioselectivity a key consideration in its reactions.

By analyzing the electron distribution, orbital shapes, and steric factors, QM methods can predict the most likely site for a reaction to occur. For example, in nucleophilic aromatic substitution reactions, calculations can determine which of the halogen atoms is most susceptible to being replaced. These theoretical predictions can guide the design of experiments to achieve the desired product with high selectivity, saving time and resources in the laboratory.

Vi. Strategic Applications in Complex Chemical Synthesis

Methyl 6-bromo-2,3,4-trifluorobenzoate as a Key Intermediate in Multi-Step Organic Synthesis

The utility of this compound as a key intermediate is prominently demonstrated in the synthesis of GPR40 modulators, a class of therapeutic agents for the treatment of type 2 diabetes. A patented multi-step synthesis of a potent GPR40 modulator, 4-((3-(2,6-diethyl-4-((4-isopropylthiazol-2-yl)methoxy)phenyl)propyl)amino)-2,3,5-trifluorobenzoic acid, showcases the strategic employment of this fluorinated building block.

The synthesis commences with the hydrolysis of this compound to its corresponding carboxylic acid, 6-bromo-2,3,4-trifluorobenzoic acid. This acid then undergoes a series of transformations, including amidation and subsequent reduction, to introduce a side chain. The bromine atom, initially serving as a stable substituent, is later leveraged for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key step introduces a complex aryl group, significantly increasing the molecular complexity. The fluorine atoms on the phenyl ring are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The methyl ester, after being converted to a carboxylic acid, serves as a handle for further modifications or as a key pharmacophoric feature. This synthetic route highlights the strategic unmasking of the reactivity of the different functional groups of this compound at various stages of the synthesis.

Table 1: Key Steps in the Synthesis of a GPR40 Modulator

| Step | Reaction | Reagents and Conditions | Purpose of Transformation |

| 1 | Hydrolysis | LiOH, THF/H2O | Conversion of methyl ester to carboxylic acid for subsequent amidation. |

| 2 | Amidation | Amine, HATU, DIPEA, DMF | Introduction of the side chain. |

| 3 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Formation of a key C-C bond to introduce a complex aryl moiety. |

| 4 | Final modifications | Various | Elaboration of the side chain and final deprotection steps. |

Scaffold for the Construction of Diverse Fluorinated and Brominated Aromatics

The structure of this compound serves as an excellent scaffold for generating a library of diverse fluorinated and brominated aromatic compounds. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a vast array of substituents, such as alkyl, alkenyl, alkynyl, aryl, and amino groups, at the 6-position.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The fluorine atoms, generally unreactive under these conditions, remain on the scaffold, thereby imparting their characteristic electronic and metabolic properties to the newly synthesized compounds. Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the diversity of the accessible aromatic compounds. This modular approach allows for the rapid generation of a multitude of analogs from a single, readily available starting material.

Precursor for Advanced Molecular Scaffolds and Ring Systems

Beyond its use in diversifying aromatic substituents, this compound can serve as a precursor for the construction of more complex, fused heterocyclic ring systems. The strategic positioning of the functional groups allows for intramolecular cyclization reactions to form novel molecular scaffolds.

One potential application is in the synthesis of fluorinated quinazolinones. By first functionalizing the bromine atom via a Buchwald-Hartwig amination with an appropriate amine, followed by intramolecular cyclization involving the methyl ester group, it is possible to construct a fused pyrimidinone ring. The fluorine atoms on the benzene (B151609) ring would be incorporated into the final heterocyclic system, influencing its biological activity and physicochemical properties. The synthesis of various 6-bromo-quinazolinone derivatives has been reported, highlighting the feasibility of such cyclization strategies. researchgate.netnih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes for similar structures suggest its potential as a valuable precursor for such advanced ring systems.

Synthesis of Analogs for Structure-Reactivity Relationship (SAR) Studies in Medicinal Chemistry

In the field of medicinal chemistry, the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity (SAR) is a cornerstone of drug discovery. This compound is an ideal starting point for such studies due to the ease with which its functional groups can be independently modified.

For example, in the development of GPR40 modulators, a library of analogs can be synthesized from this key intermediate. nih.gov By varying the substituent introduced via the Suzuki-Miyaura coupling at the 6-position, chemists can probe the effect of different aryl groups on the compound's potency and selectivity. Similarly, the methyl ester can be converted into a series of amides or other functional groups to investigate their role in receptor binding. The trifluorinated phenyl ring can be maintained as a constant feature across the series of analogs, allowing for a focused investigation of the other parts of the molecule. This systematic approach enables the identification of key structural features responsible for the desired biological activity and helps in the design of more potent and selective drug candidates. The synthesis of various analogs is a common practice in medicinal chemistry to establish robust SAR. nih.govnih.gov

Vii. Future Research Directions and Perspectives

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex pharmaceutical intermediates like Methyl 6-bromo-2,3,4-trifluorobenzoate traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a framework to develop more environmentally benign and efficient synthetic routes. ijpsjournal.comresearchgate.net Future research will likely focus on several key green innovations.

One major area of development is the use of alternative and greener solvents to replace conventional volatile organic compounds. mdpi.com Research into reactions in aqueous media, supercritical fluids (like CO₂), or bio-based solvents can significantly reduce the environmental impact of synthesis. jddhs.com Furthermore, solvent-free reaction conditions, often facilitated by techniques like microwave-assisted synthesis, represent a significant step towards sustainability. ijpsjournal.commdpi.com

Microwave-assisted organic synthesis (MAOS) is a particularly promising technique. By using microwave irradiation, it's possible to achieve rapid heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. mdpi.com This approach minimizes energy consumption and the potential for byproduct formation. ijpsjournal.comjddhs.com

Another critical direction is the advancement of biocatalysis. jddhs.com Employing enzymes or whole-cell systems to perform specific transformations offers high selectivity under mild conditions (neutral pH, low temperatures), which reduces energy consumption and the need for hazardous reagents. jddhs.com The development of robust enzymes capable of halogenating or functionalizing aromatic rings could provide a highly sustainable route to compounds like this compound.

The table below summarizes key green chemistry approaches and their potential benefits for synthesizing halogenated benzoates.

| Green Chemistry Approach | Principle | Potential Benefits in Synthesis |

| Alternative Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or bio-solvents. | Reduced toxicity, pollution, and waste. jddhs.com |

| Microwave-Assisted Synthesis | Using microwave energy for rapid and uniform heating of reactions. | Shorter reaction times, higher yields, reduced energy consumption. mdpi.com |

| Biocatalysis | Utilizing enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, reduced byproducts. researchgate.netjddhs.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Minimized waste generation, increased process efficiency. mdpi.com |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of multiple halogen substituents on the aromatic ring of this compound presents a significant challenge for selective functionalization. The carbon-bromine (C-Br) bond is typically more reactive than the highly stable carbon-fluorine (C-F) bonds in transition metal-catalyzed cross-coupling reactions. beilstein-journals.org However, achieving selectivity among the three different C-F bonds (at positions 2, 3, and 4) is even more challenging. Future research will focus on creating sophisticated catalytic systems that can differentiate between these positions.

Nickel-based catalysts have shown significant promise for the activation of strong C-F bonds, often under milder conditions than their palladium counterparts. beilstein-journals.orgorganic-chemistry.orgrsc.org The development of novel nickel complexes with specifically designed ligands, such as electron-rich N-heterocyclic carbenes (NHCs) or phosphines, will be crucial. organic-chemistry.orgrsc.org These ligands can modulate the electronic and steric properties of the metal center to enhance its reactivity and selectivity towards a specific C-F or C-Br bond.

Rhodium-catalyzed systems are also being explored for their unique ability to mediate C-F activation and regio-switchable cross-coupling reactions. nih.govwhiterose.ac.uk Fine-tuning the rhodium catalyst, ligands, and additives can potentially allow for controlled functionalization at different positions on the polyfluoroaromatic ring. nih.gov For instance, directing groups can be employed to guide the catalyst to a specific C-H or C-F bond, enabling site-selective transformations. rsc.orgwhiterose.ac.uk

The table below outlines emerging catalytic strategies and their potential applications.

| Catalytic System | Target Bond / Reaction | Advantages and Research Focus |

| Nickel-Ligand Complexes | C-F and C-Br Cross-Coupling | High reactivity for C-F activation, tolerant of various functional groups. beilstein-journals.orgorganic-chemistry.org Focus on ligand design for enhanced selectivity. |

| Palladium-Based Catalysis | C-Br Cross-Coupling (e.g., Suzuki, Sonogashira) | Well-established reactivity for C-Br bonds. mdpi.comnih.gov Research into activating C-F bonds under specific conditions. |

| Rhodium Catalysis | Regio-switchable Coupling, C-H/C-F Activation | Potential for controlling regioselectivity through catalyst and ligand choice. nih.govwhiterose.ac.uk |

| Copper Co-catalysis | C-H Arylation | Can be used in conjunction with palladium to enable direct C-H functionalization of fluoroarenes. whiterose.ac.uk |

Exploration of Unconventional Reactivity Modes and Multi-Component Reactions

Beyond traditional cross-coupling, future research will delve into unconventional methods to functionalize this compound. One such area is photoredox catalysis, which uses visible light to generate highly reactive radical intermediates under mild conditions. nih.gov This approach could enable novel C-F functionalizations that are not accessible through traditional thermal methods, potentially allowing for selective hydrodefluorination or the introduction of new functional groups. nih.gov

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single step. researchgate.netacs.org Designing MCRs that incorporate a polyhalogenated building block like this compound could lead to the efficient synthesis of novel and diverse molecular scaffolds. researchgate.net For example, reactions involving arynes, generated from aryl halides, can participate in multi-component couplings to form complex heterocyclic or carbocyclic structures. researchgate.net

The exploration of such novel reactivity modes is essential for expanding the synthetic utility of this compound and discovering new classes of molecules with potential biological activity or material properties.

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning

The impact of AI on different stages of synthesis is summarized below.

| Application of AI/ML | Function | Benefit for Synthesis |

| Retrosynthesis Planning | Proposes multi-step synthetic pathways to a target molecule. | Accelerates route design, discovers novel and efficient pathways. asiaresearchnews.comnih.gov |

| Reaction Outcome Prediction | Predicts the major product, yield, and potential side reactions. | Reduces trial-and-error experimentation, improves resource allocation. chemeurope.comdrugtargetreview.comyoutube.com |

| Condition Optimization | Suggests optimal solvents, temperatures, and catalysts for a given reaction. | Increases reaction efficiency and yield, minimizes byproduct formation. chemcopilot.com |

| Ligand/Catalyst Design | Identifies promising ligand structures for achieving desired catalytic activity and selectivity. | Facilitates the development of novel, highly efficient catalytic systems. chemrxiv.org |

Q & A

Q. What are the optimal synthetic routes for preparing methyl 6-bromo-2,3,4-trifluorobenzoate, and how can purity be ensured?

The synthesis of this compound typically involves esterification of 6-bromo-2,3,4-trifluorobenzoic acid using methanol under acidic or catalytic conditions. Key steps include:

- Esterification : Reacting the carboxylic acid with methanol in the presence of H₂SO₄ or a coupling agent like DCC/DMAP.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or GC-MS for volatile impurities .

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR to confirm substituent positions and esterification. For example, the methoxy group () appears as a singlet near δ 3.9 ppm in NMR, while fluorine substituents show distinct coupling patterns in NMR .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 279.98 for C₈H₅BrF₃O₂) .

- X-ray Crystallography : If single crystals are obtained, this provides definitive structural evidence, as demonstrated for analogous halogenated benzoate derivatives .

Q. What safety precautions are critical when handling this compound?

- Hazards : The compound is harmful if inhaled, ingested, or absorbed through the skin. Bromine and fluorine substituents increase toxicity risks .

- Mitigation : Use a fume hood, nitrile gloves, and PPE. Store at 0–6°C in airtight containers to prevent decomposition .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The bromine atom at position 6 serves as a leaving group for palladium-catalyzed coupling with boronic acids. Fluorine substituents at positions 2, 3, and 4 exert strong electron-withdrawing effects, enhancing oxidative addition rates but potentially sterically hindering bulky catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Regioselectivity : Fluorine’s ortho-directing effects may compete with bromine’s reactivity, requiring careful optimization of catalyst systems .

Q. What strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

Discrepancies in bioactivity data often arise from:

- Structural Analogues : Minor differences in substituent positions (e.g., 2-fluoro vs. 3-fluoro) significantly alter interactions with bacterial targets .

- Assay Conditions : Variations in bacterial strains (e.g., E. coli vs. S. aureus) or MIC measurement protocols. Standardize testing using CLSI guidelines and include positive controls like ciprofloxacin .

Q. How can computational modeling predict the metabolic stability of this compound derivatives in drug discovery?

- DFT Calculations : Assess the hydrolysis susceptibility of the ester group by modeling transition states in esterase-mediated cleavage. Fluorine’s electronegativity stabilizes the ester against nucleophilic attack .

- ADMET Predictions : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and cytochrome P450 interactions, critical for optimizing pharmacokinetics .

Q. What methodologies enable regioselective functionalization of this compound for medicinal chemistry applications?

- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions, followed by quenching with electrophiles (e.g., aldehydes or ketones) .

- Photoredox Catalysis : Visible-light-mediated C–H activation to install azide or cyano groups at the 3- or 4-positions without disrupting the bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.